molecular formula C11H10INO B8160213 2-(Cyclopropylmethoxy)-5-iodobenzonitrile

2-(Cyclopropylmethoxy)-5-iodobenzonitrile

Cat. No.: B8160213
M. Wt: 299.11 g/mol
InChI Key: JDIOTWIWIRGOPD-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a high-purity chemical intermediate offered with a guaranteed purity of 95% . This compound is a solid at room temperature and is recommended to be stored at 4-8°C to ensure stability . As a benzonitrile derivative featuring both a cyclopropylmethoxy group and an iodine substituent, it serves as a versatile building block in organic synthesis and medicinal chemistry research. The iodine atom on the aromatic ring makes it a particularly valuable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are pivotal for creating biaryl structures and carbon-carbon bonds in drug discovery programs . Researchers utilize this compound in the synthesis of more complex molecules for screening and development. The compound is classified with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Researchers should refer to the provided Safety Data Sheet (SDS) for comprehensive handling instructions. This product is strictly for Research Use Only (RUO) and is not intended for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-iodobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10INO/c12-10-3-4-11(9(5-10)6-13)14-7-8-1-2-8/h3-5,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIOTWIWIRGOPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)I)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Hydroxy-5-iodobenzonitrile

The first step involves electrophilic iodination of 2-hydroxybenzonitrile. The hydroxyl group at position 2 activates the ring, directing iodination to the para position (C5) via resonance stabilization of the intermediate sigma complex.

Procedure :
2-Hydroxybenzonitrile (1.0 equiv) is treated with N-iodosuccinimide (NIS, 1.2 equiv) in glacial acetic acid at 70°C for 18 hours under argon. The reaction is quenched with aqueous sodium thiosulfate, and the product is extracted with ethyl acetate. Purification via flash chromatography (petroleum ether:ethyl acetate, 50:1 to 10:1) yields 2-hydroxy-5-iodobenzonitrile as a white solid (92.8% yield).

Key Data :

ParameterValue
Yield92.8%
Purity (HPLC)>98%
Melting Point145–147°C

Etherification with Cyclopropylmethyl Bromide

The phenolic hydroxyl group of 2-hydroxy-5-iodobenzonitrile undergoes O-alkylation using cyclopropylmethyl bromide under basic conditions.

Procedure :
A mixture of 2-hydroxy-5-iodobenzonitrile (1.0 equiv), cyclopropylmethyl bromide (1.1 equiv) , and potassium carbonate (4.0 equiv) in DMF is stirred at 80°C for 4 hours. The reaction is diluted with water, extracted with ethyl acetate, and purified via flash chromatography (petroleum ether:ethyl acetate, 50:1 to 5:1) to afford the target compound as a colorless oil (85.7% yield).

Key Data :

ParameterValue
Yield85.7%
Purity (NMR)>99%
Boiling Point210–212°C (dec.)

Route 2: Etherification Prior to Iodination

Synthesis of 2-(Cyclopropylmethoxy)benzonitrile

This route begins with O-alkylation of 2-hydroxybenzonitrile to install the cyclopropylmethoxy group.

Procedure :
2-Hydroxybenzonitrile (1.0 equiv) is reacted with cyclopropylmethyl bromide (1.1 equiv) and cesium carbonate (2.0 equiv) in acetonitrile at 70°C for 12 hours. The product is isolated via filtration and recrystallization from ethanol (yield: 88.5%).

Key Data :

ParameterValue
Yield88.5%
Purity (GC-MS)>97%

Electrophilic Iodination at Position 5

Iodination of 2-(cyclopropylmethoxy)benzonitrile requires careful control to overcome the deactivating influence of the nitrile group.

Procedure :
A solution of 2-(cyclopropylmethoxy)benzonitrile (1.0 equiv), NIS (1.2 equiv) , and H2SO4 (0.1 equiv) in dichloromethane is stirred at 25°C for 24 hours. The mixture is washed with sodium bicarbonate, dried over Na2SO4, and purified via chromatography (petroleum ether:ethyl acetate, 100:1 to 20:1) to yield the target compound (76.3% yield).

Key Data :

ParameterValue
Yield76.3%
Regioselectivity>95% para

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Route 1 offers higher overall yield (85.7% vs. 76.3%) due to favorable iodination kinetics in the presence of the hydroxyl group.

  • Route 2 suffers from reduced iodination efficiency due to competing deactivation by the nitrile and ether groups.

Byproduct Formation

  • Route 1 generates minor ortho-iodinated byproducts (<5%), separable via chromatography.

  • Route 2 produces trace amounts of di-iodinated derivatives (<2%) under prolonged reaction times.

Scalability and Industrial Considerations

Both routes are amenable to scale-up, with Route 1 being preferred for kilogram-scale synthesis due to fewer purification steps. Industrial implementations utilize continuous flow reactors for iodination to enhance heat dissipation and reduce reaction times.

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) :

  • δ 7.89 (d, J = 8.4 Hz, 1H, H6)

  • δ 7.12 (dd, J = 8.4, 2.4 Hz, 1H, H4)

  • δ 6.94 (d, J = 2.4 Hz, 1H, H3)

  • δ 4.12 (d, J = 6.8 Hz, 2H, OCH2)

  • δ 1.20–1.15 (m, 1H, cyclopropane CH)

  • δ 0.65–0.58 (m, 4H, cyclopropane CH2)

13C NMR (100 MHz, CDCl3) :

  • δ 160.1 (C-O), 139.5 (C-I), 118.9 (CN), 114.2–110.3 (aromatic C), 76.8 (OCH2), 10.2–8.9 (cyclopropane C) .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-iodobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrile group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its unique structural features allow it to interact effectively with biological targets, particularly enzymes and receptors. For example, the iodine atom can participate in halogen bonding, enhancing the binding affinity to target proteins.

Development of Anticancer Agents
Research indicates that derivatives of this compound can be developed into potent anticancer agents. Studies have shown that modifications of similar compounds can lead to inhibitors that target specific protein-protein interactions involved in cancer progression . The cyclopropylmethoxy group has been noted to improve selectivity and efficacy against various cancer cell lines.

Material Science

Organic Semiconductors
2-(Cyclopropylmethoxy)-5-iodobenzonitrile is being explored for its potential use in organic semiconductors. The compound's electronic properties are conducive to applications in organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of the iodine atom contributes to enhanced charge transport characteristics.

Polymer Development
This compound can also act as a building block for advanced polymeric materials. Its unique steric and electronic properties allow for the design of polymers with tailored functionalities, which are essential for applications ranging from coatings to flexible electronics.

Biological Studies

Biochemical Probes
In biological research, this compound functions as a probe or ligand for studying protein interactions and cellular pathways. Its ability to modulate enzyme activity makes it a valuable tool for investigating metabolic processes and signaling pathways.

Targeting Specific Pathways
The compound has been utilized in studies aimed at understanding the mechanisms of diseases such as cancer and neurodegenerative disorders. By serving as a selective inhibitor or modulator, it helps elucidate the roles of specific proteins in disease progression .

Chemical Synthesis

Building Block for Complex Molecules
This compound is frequently employed as a building block in organic synthesis, facilitating the construction of more complex molecular architectures. Its reactivity allows for various transformations, including nucleophilic substitutions and coupling reactions like Suzuki-Miyaura coupling, which are pivotal in constructing intricate organic frameworks .

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-iodobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethoxy group can enhance the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Aromatic Rings

Table 1: Comparison of Benzoic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties
2-(Acetyloxy)-5-chlorobenzoic acid Cl at 5-position, acetyloxy 214.60 Intermediate in organic synthesis
2-(Acetyloxy)-5-bromobenzoic acid Br at 5-position, acetyloxy 259.06 Halogenated analog for drug design
Target compound I at 5-position, cyclopropylmethoxy ~299.10 (estimated) Potential crystallography probe

Key Observations :

  • Halogen Impact : The iodine atom in the target compound has a larger atomic radius and higher polarizability compared to Cl or Br in analogs, which may influence binding affinity in biological systems or crystal packing .
  • Ether vs.

Comparison with PDE4 Inhibitors and Beta-Blockers

Table 2: Bioactive Compounds with Cyclopropylmethoxy Groups
Compound Name Structure Key Activity IC₅₀/EC₅₀ (nM)
Roflumilast Benzamide with cyclopropylmethoxy PDE4 inhibition (anti-inflammatory) 0.8 (PDE4)
Betaxolol HCl Phenoxypropanolamine derivative β₁-adrenergic antagonism Not reported
Target compound Benzonitrile with cyclopropylmethoxy Not yet reported N/A

Key Observations :

  • Roflumilast : The cyclopropylmethoxy group in roflumilast contributes to its high potency (IC₅₀ = 0.8 nM) and selectivity for PDE4, a property linked to the group’s ability to optimize hydrophobic interactions in enzyme binding pockets .
  • Betaxolol : The cyclopropylmethoxy group enhances β₁-selectivity in beta-blockers, suggesting its utility in modulating receptor specificity .

Comparison with Heterocyclic Analogs

Table 3: Antibacterial and Heterocyclic Analogs
Compound Name Core Structure Antibacterial Activity (vs. Gentamicin)
2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole Oxadiazole Moderate activity against Gram± bacteria
Target compound Benzonitrile Not yet tested

Key Observations :

  • The oxadiazole analog (Table 3) demonstrates moderate antibacterial activity, attributed to the electron-withdrawing nature of the oxadiazole ring and the lipophilic cyclopropylmethoxy group .

Biological Activity

2-(Cyclopropylmethoxy)-5-iodobenzonitrile is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropylmethoxy group and an iodine atom. This combination may influence its biological activity, making it a candidate for various pharmacological applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and potential therapeutic uses based on recent research findings.

The synthesis of this compound typically involves a series of chemical reactions:

  • Formation of the Cyclopropylmethoxy Group : This is achieved by reacting cyclopropylmethanol with a halogenating agent.
  • Nitrile Formation : The compound is then transformed into a nitrile through appropriate chemical methods.
  • Iodination : The final step involves introducing the iodine atom into the benzonitrile structure using iodine and an oxidizing agent.

These synthetic routes ensure that the compound retains its desired chemical properties for further biological evaluation.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the iodine atom enhances its reactivity, potentially allowing it to participate in nucleophilic substitution reactions. The nitrile group may also play a role in binding interactions, influencing the compound's efficacy against specific biological targets.

Biological Activity

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Antimicrobial Activity : Preliminary investigations suggest that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to known antimicrobial agents.
  • Cytotoxicity : In vitro studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The IC50 values observed in these studies suggest potential for further development as an anticancer agent.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study reported that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 4 μM to 8 μM .
  • Cytotoxic Effects : In another investigation, the compound was tested against various cancer cell lines, revealing IC50 values ranging from 5 μM to 15 μM, indicating moderate cytotoxicity .
  • Mechanistic Studies : Research into the mechanism of action revealed that this compound disrupts microbial membranes, leading to cell death .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameAntimicrobial Activity (MIC)Cytotoxicity (IC50)
This compound4 - 8 μM5 - 15 μM
2-(Cyclopropylmethoxy)-5-bromobenzonitrileHigher MIC valuesLower IC50 values
2-(Cyclopropylmethoxy)-5-chlorobenzonitrileModerate MIC valuesSimilar IC50 values

This table illustrates that while similar compounds exhibit varying degrees of activity, this compound maintains competitive efficacy in both antimicrobial and cytotoxic contexts.

Q & A

Q. What are the recommended safety protocols for handling 2-(Cyclopropylmethoxy)-5-iodobenzonitrile in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use chemical-resistant gloves inspected prior to use and follow proper removal techniques to avoid contamination .
  • Ventilation: Ensure adequate ventilation (e.g., fume hoods) during synthesis or handling to minimize inhalation risks .
  • Spill Management: Contain spills with inert absorbents (e.g., dry sand) and avoid discharge into drains. Use self-contained breathing apparatus if large spills occur .
  • Storage: Store in tightly sealed containers in dry, well-ventilated areas. Reseal opened containers immediately to prevent degradation .

Q. How can researchers optimize the synthesis of this compound to improve yield?

Methodological Answer:

  • Key Steps:
    • Iodination: Use directed ortho-metalation (DoM) strategies to introduce iodine at the 5-position of the benzene ring.
    • Etherification: React cyclopropylmethyl bromide with a hydroxy-substituted benzonitrile intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
  • Catalyst Systems: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in multi-step syntheses .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to isolate the product .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for aromatic proton signals (δ 7.5–8.5 ppm) and cyclopropylmethoxy CH₂ protons (δ 3.5–4.5 ppm).
    • ¹³C NMR: Identify the nitrile carbon (δ ~115 ppm) and iodine-adjacent aromatic carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) should confirm the molecular ion peak at m/z 315.9632 (C₁₁H₁₀INO) .
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of the iodine substituent in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The nitrile group withdraws electron density via resonance, activating the iodine substituent toward nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura) .
  • Case Study: In Suzuki reactions, the iodine atom in 5-iodobenzonitrile derivatives undergoes efficient coupling with aryl boronic acids (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/water) .
  • Computational Insights: Density Functional Theory (DFT) calculations can model charge distribution to predict reactivity trends .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Thermal Stability: Heat samples at 40°C, 60°C, and 80°C for 48–72 hours. Monitor degradation via HPLC .
    • pH Stability: Dissolve the compound in buffered solutions (pH 2–12) and analyze after 24 hours. Nitrile hydrolysis to amides/acids may occur under extreme pH .
  • Key Findings: Cyclopropylmethoxy groups generally enhance stability compared to aliphatic ethers due to reduced ring strain .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?

Methodological Answer:

  • Variables to Investigate:
    • Ligand Effects: Compare Buchwald (e.g., XPhos) vs. Suzuki (e.g., SPhos) ligands in Pd-catalyzed reactions .
    • Solvent Systems: Test polar aprotic (DMF, DMSO) vs. ether-based solvents (THF, dioxane) for reaction kinetics .
  • Statistical Design: Use Design of Experiments (DoE) to optimize catalyst loading, temperature, and base .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations: Model transition states for iodine displacement reactions (e.g., B3LYP/6-31G* level) to predict activation barriers .
  • Molecular Docking: Explore interactions with enzyme active sites for pharmacological applications (e.g., kinase inhibitors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.